(3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-19-10-12(14(18-19)22-2)15(21)20-8-4-5-11(9-20)23-13-6-3-7-16-17-13/h3,6-7,10-11H,4-5,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRJEZGQNOJSOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. The starting materials often include 3-methoxy-1-methyl-1H-pyrazole and 3-(pyridazin-3-yloxy)piperidine. The key steps in the synthesis may involve:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds.
Substitution reactions: Introduction of methoxy and methyl groups on the pyrazole ring.
Coupling reactions: Linking the pyrazole and piperidine rings through a methanone bridge, often using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:
Continuous flow synthesis: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carbonyl group in the methanone bridge can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole and piperidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (e.g., chlorine, bromine) or alkylating agents (e.g., alkyl halides).
Major Products
Oxidation products: Aldehydes, ketones, or carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Biology: Studying its interactions with biological macromolecules and its effects on cellular processes.
Materials Science: Exploring its properties as a building block for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, modulating signal transduction pathways.
DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.
Comparison with Similar Compounds
Example 1 : (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b)
- Structural Features : Bis-pyrazole-thiophene hybrid with dual ketone linkages.
- Key Data: Spectral Data: IR peaks at 3320 cm⁻¹ (NH₂), 1720 cm⁻¹ (C=O). NMR: δ 2.22 ppm (CH₃), 7.52 ppm (pyrazole CH). Bioactivity: Not explicitly stated, but thiophene-pyrazole hybrids are known for antimicrobial and antitumor activity.
Example 2 : (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone
- Structural Features : Pyrazole linked to a pyrazolo[3,4-d]pyrimidine system.
- Key Data :
- Pharmacological Screening : Demonstrated moderate anticancer activity in vitro.
- Comparison : The target compound’s pyridazine ring may offer different electronic properties compared to pyrimidine, affecting binding affinity to biological targets.
Piperazine/Piperidine Derivatives
Example 3 : 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone
- Structural Features: Piperazine-phenylpyrazole methanone.
- Key Data: Synonym: DTXSID901147553. Applications: Used in CNS drug discovery due to piperazine’s dopamine receptor affinity.
- Comparison : The target compound’s piperidine-pyridazine system lacks the aromatic substitution on the piperazine ring, which may reduce off-target receptor interactions .
Pyridazine-Containing Analogs
Example 4 : 4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Structural Features: Pyrazolo-pyrimidine fused with thieno-pyrimidine.
- Key Data :
- Synthesis Yield : 82% via Vilsmeier–Haack reaction.
- Applications : Antiviral and kinase inhibition reported for similar fused heterocycles.
Data Tables for Comparative Analysis
Table 1: Structural and Spectral Comparison
Research Findings and Implications
- Bioactivity Gaps: While the target compound’s pyridazine-piperidine linkage is novel, its bioactivity remains uncharacterized.
- Synthetic Challenges : The pyridazin-3-yloxy group may require specialized coupling conditions, as seen in thiophene-pyrazole syntheses (e.g., DMF/piperidine reflux) .
- Thermodynamic Stability: The methoxy group on the pyrazole may enhance metabolic stability compared to amino or phenyl substituents in analogs .
Biological Activity
The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone , often referred to as a pyrazole derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its structure, synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 303.32 g/mol . The structure includes a pyrazole ring and a pyridazinyl moiety, which are known for their versatile biological interactions.
Key Structural Features
- Pyrazole Ring : Known for anti-inflammatory and anticancer properties.
- Pyridazinyl Group : Enhances the compound's potential as a drug candidate.
Synthesis
The synthesis of this compound typically involves multi-step reactions that require careful control of reaction conditions such as temperature and pH. Common techniques used for monitoring and purifying the synthesis include:
- Thin-layer chromatography (TLC)
- High-performance liquid chromatography (HPLC)
Biological Activity
Research indicates that pyrazole derivatives exhibit a range of biological activities, particularly in inhibiting specific targets such as kinases and G-protein coupled receptors (GPCRs). The mechanism of action for this compound is not fully elucidated but may involve:
- Inhibition of Kinases : Potential activity against receptor tyrosine kinases, which are crucial in various signaling pathways.
- Interaction with GPCRs : This could lead to modulation of cellular responses involved in inflammation and cancer progression.
Case Studies and Findings
Several studies have investigated the biological effects of pyrazole derivatives similar to the compound :
Pharmacological Potential
The pharmacological profile of this compound suggests various therapeutic applications, including:
- Cancer Treatment : Due to its kinase inhibition properties.
- Anti-inflammatory Agents : Potential use in managing inflammatory diseases.
Q & A
What are the key synthetic challenges in preparing (3-methoxy-1-methyl-1H-pyrazol-4-yl)(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone, and how can they be addressed methodologically?
Level: Basic
Answer:
The synthesis of this methanone derivative involves multi-step routes, with challenges including:
- Piperidine-pydazinyloxy coupling : Ensuring regioselective ether formation between pyridazine and piperidine. A base-catalyzed nucleophilic substitution (e.g., using NaH or K₂CO₃ in DMF) is recommended to optimize oxygen linkage .
- Pyrazole-methanone coupling : Steric hindrance from the 3-methoxy-1-methylpyrazole group may reduce reactivity. Catalysts like EDCI or DCC can enhance coupling efficiency between the pyrazole and methanone carbonyl .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to DCM/methanol) is critical due to polar byproducts .
Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Level: Basic
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can verify methoxy group placement (δ ~3.8 ppm for OCH₃) and piperidine/pyridazine connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Ensures molecular ion ([M+H]⁺) matches the theoretical mass (C₁₆H₂₀N₄O₃: calc. 316.1535) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for analogous pyrazole-piperidine hybrids .
How can reaction conditions be optimized to improve yield during scale-up synthesis?
Level: Advanced
Answer:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours for coupling steps) while maintaining >85% yield, as shown for similar triazole-piperidine systems .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, but post-reaction dialysis may be needed to remove residual solvents .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for deprotection steps) can minimize side reactions .
How should researchers resolve contradictory data in biological activity assays (e.g., varying IC₅₀ values across studies)?
Level: Advanced
Answer:
- Assay Standardization : Use internal controls (e.g., reference inhibitors) and replicate experiments across cell lines to account for variability .
- Metabolite Profiling : LC-MS can identify degradation products or active metabolites that may influence potency discrepancies .
- Structural Modifications : Adjust pyridazine or pyrazole substituents to isolate contributions to activity, as demonstrated in SAR studies of thiazolidinone analogs .
What computational methods are effective for predicting target interactions of this compound?
Level: Advanced
Answer:
- Molecular Docking : Software like AutoDock Vina can model interactions with kinases or GPCRs, leveraging pyridazine’s hydrogen-bonding potential .
- MD Simulations : Assess binding stability over 100 ns trajectories to prioritize targets with low RMSD values .
- QSAR Models : Use descriptors like LogP and topological polar surface area (TPSA) to correlate structural features with activity .
How can solubility and formulation challenges be addressed preclinically?
Level: Advanced
Answer:
- Co-solvent Systems : Use PEG-400 or cyclodextrin derivatives to enhance aqueous solubility, as validated for pyrazole-containing compounds .
- pH-Dependent Stability Testing : Evaluate solubility across pH 2–8 to simulate gastrointestinal and physiological conditions .
- Solid Dispersion Techniques : Spray-drying with polymers (e.g., PVP-VA) improves bioavailability for poorly soluble analogs .
What strategies mitigate stability issues under varying storage conditions?
Level: Advanced
Answer:
- Lyophilization : Stabilizes the compound in powdered form, reducing hydrolytic degradation observed in solution .
- Light Sensitivity : Store in amber vials under inert gas (N₂ or Ar) to prevent photodegradation of the pyridazine moiety .
- Accelerated Stability Studies : Conduct ICH-guided testing (25°C/60% RH and 40°C/75% RH) to establish shelf-life .
How can structure-activity relationship (SAR) studies be designed to refine biological activity?
Level: Advanced
Answer:
- Fragment Replacement : Swap pyridazine with pyrimidine or triazine to assess impact on kinase inhibition .
- Isosteric Modifications : Replace the methoxy group with ethoxy or trifluoromethoxy to probe electronic effects .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., pyridazine N-atoms) using 3D-QSAR .
What are the critical considerations for scaling up synthesis from milligram to gram quantities?
Level: Advanced
Answer:
- Process Safety : Mitigate exothermic risks during coupling steps by using jacketed reactors with temperature control .
- Byproduct Management : Implement in-line IR spectroscopy to monitor reaction progression and minimize impurities .
- Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for sustainable scaling .
How can synergistic effects with existing therapeutics be evaluated methodologically?
Level: Advanced
Answer:
- Combinatorial Screening : Use high-throughput assays to test the compound alongside FDA-approved kinase inhibitors (e.g., imatinib) .
- Isobologram Analysis : Quantify synergy/additivity ratios in cell viability assays .
- Mechanistic Studies : RNA-seq or phosphoproteomics can identify pathways enhanced by combination therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
